molecular formula C6H4FNO2 B070434 1-Fluoro-4-nitrobenzene CAS No. 178603-76-4

1-Fluoro-4-nitrobenzene

Cat. No.: B070434
CAS No.: 178603-76-4
M. Wt: 141.1 g/mol
InChI Key: WFQDTOYDVUWQMS-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H4FNO2. It is also known by other names such as p-Fluoronitrobenzene and 4-Fluoronitrobenzene . This compound is characterized by a benzene ring substituted with a fluorine atom and a nitro group at the para positions. It is a yellow liquid at room temperature and is used as a building block in various chemical syntheses .

Preparation Methods

1-Fluoro-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride to produce this compound . The reaction can be represented as follows:

O2NC6H4Cl+KFO2NC6H4F+KClO_2NC_6H_4Cl + KF \rightarrow O_2NC_6H_4F + KCl O2​NC6​H4​Cl+KF→O2​NC6​H4​F+KCl

This method is widely used in industrial production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, and phenoxide ions . The major products formed from these reactions are 4-fluoroaniline and mononitrodiphenylether .

Comparison with Similar Compounds

1-Fluoro-4-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in the strong electron-withdrawing effect of the fluorine atom, which significantly influences its chemical reactivity and makes it a valuable compound in various synthetic applications .

Properties

IUPAC Name

1-fluoro-4-nitrobenzene
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InChI

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
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InChI Key

WFQDTOYDVUWQMS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])F
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Molecular Formula

C6H4FNO2
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DSSTOX Substance ID

DTXSID9022025
Record name 1-Fluoro-4-nitrobenzene
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Molecular Weight

141.10 g/mol
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Physical Description

Yellow solid; [HSDB] Liquid or low melting solid; mp = 22-24 deg C; [MSDSonline]
Record name 1-Fluoro-4-nitrobenzene
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Boiling Point

206-207 °C
Record name 1-FLUORO-4-NITROBENZENE
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Solubility

SOL IN ALCOHOL, ETHER; INSOL IN WATER
Record name 1-FLUORO-4-NITROBENZENE
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Density

1.3300 @ 20 °C/4 °C
Record name 1-FLUORO-4-NITROBENZENE
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Vapor Pressure

0.29 [mmHg]
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Color/Form

YELLOW NEEDLES

CAS No.

350-46-9
Record name 4-Fluoronitrobenzene
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Record name Benzene, 1-fluoro-4-nitro-
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Melting Point

27 °C
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Synthesis routes and methods I

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A homogeneous reaction mixture was obtained in this experiment, whereas in the aforementioned fluorinations of benzene and chlorobenzene, the reaction mixtures contained suspended [(ClCN)3F]+BF4−. In order to drive the fluorination of nitrobenzene to completion, the reaction mixture was heated at 90° C. for 2 hours before it was tested with KI solution and gave a negative result. G.C. analysis revealed the presence of only 3-fluoronitrobenzene and 2-fluoronitrobenzene with no marked change in ratio (about 2:1 ratio). Despite the presence of the 2-fluoro derivative, no evidence were obtained for the presence of 4-fluoronitrobenzene. The absence of 4-fluoronitrobenzene may have resulted from loss of this isomer during the reaction or subsequent handling operations via nucleophilic displacement of the highly mobile fluorine. In this connection, the reaction vessel became etched during the reaction.
[Compound]
Name
(ClCN)3F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods III

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
solvent
Reaction Step Three
Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-4-nitrobenzene
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Reactant of Route 6
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